2-(Piperidin-3-yl)benzamide
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2-piperidin-3-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2,(H2,13,15) |
InChI-Schlüssel |
HUHDIXQQKGYBMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=CC=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
2-(Piperidin-3-yl)benzamide: Structural Profiling, Synthetic Methodologies, and Pharmacological Utility
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics heavily relies on versatile, well-characterized structural scaffolds. 2-(Piperidin-3-yl)benzamide represents a highly privileged pharmacophore building block. Combining the hydrogen-bonding capacity of a benzamide moiety with the basic, sp3-rich vector of a piperidine ring, this scaffold is frequently utilized in the development of kinase inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and histone deacetylase (HDAC) modulators.
This technical guide provides an in-depth analysis of the physicochemical properties of 2-(piperidin-3-yl)benzamide, details a field-proven, self-validating synthetic workflow, and outlines the causality behind the experimental protocols required for its preparation and characterization.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic reactions and biological systems. The free base of 2-(piperidin-3-yl)benzamide is an organic compound with the molecular formula C12H16N2O[1]. However, due to the basicity of the secondary amine in the piperidine ring, it is most commonly isolated, stored, and utilized as a hydrochloride salt to enhance oxidative stability and aqueous solubility.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the scaffold:
| Property | Value |
| Chemical Name | 2-(Piperidin-3-yl)benzamide |
| Molecular Formula | C12H16N2O |
| Molecular Weight (Free Base) | 204.27 g/mol [1] |
| Molecular Weight (HCl Salt) | 240.73 g/mol |
| Exact Mass | 204.126 g/mol |
| CAS Registry Number (Free Base) | 1260768-67-9[1] |
| CAS Registry Number (HCl Salt) | 1654722-99-2 |
| Hydrogen Bond Donors | 2 (Amide -NH2, Piperidine -NH) |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Piperidine N) |
Pharmacological Utility & Scaffold Relevance
The strategic value of 2-(piperidin-3-yl)benzamide lies in its dual-functional nature. The benzamide group acts as a potent hydrogen-bond donor/acceptor pair, a motif that is classically recognized by the NAD+ binding pocket of PARP enzymes. Simultaneously, the piperidine ring introduces a chiral center (at C3') and a basic nitrogen that can be further derivatized (e.g., via reductive amination or N-alkylation) to tune the molecule's pharmacokinetic profile.
Fig 1: Pharmacophore mapping and logical relationships of the 2-(piperidin-3-yl)benzamide scaffold.
Synthetic Workflow & Methodologies
From a synthetic perspective, direct sp3-sp2 cross-coupling using a piperidine-3-boronic acid is notoriously inefficient. The alkylpalladium intermediate formed during the catalytic cycle is highly susceptible to rapid β-hydride elimination, leading to alkene byproducts and poor yields.
To circumvent this, experienced medicinal chemists employ a robust, two-step sequence: an initial sp2-sp2 Suzuki-Miyaura coupling of a pyridine-3-boronic acid with 2-bromobenzamide, followed by exhaustive catalytic hydrogenation of the pyridine ring to the corresponding piperidine[2].
Fig 2: Experimental workflow for the synthesis and characterization of 2-(piperidin-3-yl)benzamide.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that each step can be analytically verified before proceeding to the next.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of the 2-(pyridin-3-yl)benzamide intermediate.
-
Causality & Mechanism: The Suzuki-Miyaura coupling relies on the transmetalation of an organoboron species with a palladium-halide complex. The inclusion of an aqueous base (K2CO3) is mechanistically critical; it converts the neutral boronic acid into a highly nucleophilic boronate anion, which is required to drive the transmetalation step forward[3]. The use of Pd(dppf)Cl2, a bidentate ligand, suppresses undesired side reactions and efficiently handles the steric hindrance of the ortho-substituted 2-bromobenzamide.
Step-by-Step Procedure:
-
In a round-bottom flask, charge 2-bromobenzamide (1.0 eq) and pyridine-3-boronic acid (1.2 eq).
-
Add a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M concentration).
-
Add K2CO3 (3.0 eq) and sparge the heterogeneous mixture with nitrogen gas for 15 minutes to remove dissolved oxygen (preventing catalyst oxidation).
-
Add Pd(dppf)Cl2 (0.05 eq) and heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.
-
Self-Validation (LC-MS): Monitor the reaction by LC-MS. The reaction is complete when the starting material mass ([M+H]+ ≈ 200/202) disappears, and the product mass ([M+H]+ = 199) becomes the dominant peak.
-
Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.
Protocol 2: Catalytic Hydrogenation
Objective: Reduction of the pyridine intermediate to 2-(piperidin-3-yl)benzamide.
-
Causality & Mechanism: Pyridines are highly resistant to hydrogenation due to their aromaticity. Furthermore, the basic nitrogen lone pair can coordinate with and poison platinum catalysts. Conducting the reaction in glacial acetic acid serves a dual purpose: it acts as the solvent and protonates the basic pyridine nitrogen, preventing catalyst poisoning and facilitating the reduction[2].
Step-by-Step Procedure:
-
Dissolve the 2-(pyridin-3-yl)benzamide intermediate (1.0 eq) in glacial acetic acid (0.1 M).
-
Carefully add Platinum(IV) oxide (Adams' catalyst, PtO2, 10 wt%). Caution: Catalyst is potentially pyrophoric when dry.
-
Transfer the mixture to a high-pressure hydrogenation reactor. Purge the vessel three times with nitrogen, then three times with hydrogen gas.
-
Pressurize the reactor to 50 psi with H2 gas and stir vigorously at room temperature for 24 hours[2].
-
Self-Validation (LC-MS): Monitor the reaction mass shift from [M+H]+ = 199 (pyridine) to [M+H]+ = 205 (piperidine).
-
Carefully vent the hydrogen gas, purge with nitrogen, and filter the mixture through a pad of Celite to remove the platinum catalyst.
-
Concentrate the filtrate under reduced pressure. To isolate the hydrochloride salt, dissolve the residue in a minimal amount of methanol and add 4N HCl in Dioxane. Precipitate the product using diethyl ether and filter to collect the 2-(piperidin-3-yl)benzamide hydrochloride salt.
Protocol 3: Analytical Characterization
To ensure the trustworthiness of the synthesized material, conduct the following validations:
-
LC-MS Analysis: Run on a C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). The target compound must exhibit a single sharp peak with an observed mass of [M+H]+ = 205.1.
-
1H NMR (DMSO-d6, 400 MHz): The spectrum must confirm the saturation of the heterocycle. Look for the disappearance of the downfield aromatic pyridine protons (8.5–9.0 ppm) and the appearance of a complex multiplet of aliphatic piperidine protons between 1.5 ppm and 3.5 ppm. The primary amide protons should appear as two distinct broad singlets around 7.5–8.0 ppm due to restricted rotation.
References
-
Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Asian Journal of Chemistry. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015. Available at:[Link]
Sources
The Benzamide Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Pharmacological Evaluation
Executive Summary
The benzamide moiety—a carbonic acid amide of benzoic acid characterized by the general formula RCO-NH2 attached to an aromatic ring—is a highly privileged pharmacophore in modern medicinal chemistry[1]. Its structural versatility allows for the fine-tuning of electronic and steric properties, enabling high-affinity interactions with diverse biological targets. As a Senior Application Scientist, I have observed that the true power of the benzamide scaffold lies not just in its baseline stability, but in its ability to enforce specific conformational geometries when interacting with metalloenzymes and G-protein coupled receptors (GPCRs).
This whitepaper synthesizes the mechanistic paradigms, quantitative structure-activity relationships (SAR), and validated synthetic protocols for benzamide derivatives, providing drug development professionals with an authoritative blueprint for exploiting this chemical space.
Mechanistic Paradigms of Benzamide Derivatives
Epigenetic Modulation: Class I HDAC Inhibition
Histone deacetylases (HDACs) are critical epigenetic regulators that modulate chromatin structure and gene expression. Benzamide derivatives (e.g., Entinostat, Tucidinostat/Chidamide, and Mocetinostat) have emerged as highly potent and selective inhibitors of Class I HDACs, which are heavily implicated in tumor growth and metastasis[2].
The Causality of Selectivity: Unlike hydroxamic acid pan-HDAC inhibitors (which indiscriminately chelate zinc across all HDAC classes), benzamides achieve Class I selectivity through a highly specific binding mode. X-ray crystallographic analyses reveal that the primary amino group of the benzamide directly chelates the zinc ion (Zn2+) in the active site cavity. Crucially, the distance between the benzamide's carbonyl oxygen and the zinc ion exceeds 2.5 Å, resulting in a weak interaction that forces a unique conformational shift specific to the Class I active site pocket[3]. This precise spatial arrangement minimizes off-target toxicity while driving robust tumor suppressor gene transcription.
Caption: Mechanism of Class I HDAC inhibition by benzamide derivatives leading to apoptosis.
Neuropharmacology: Dopamine D2 Receptor Antagonism
Benzamides are foundational to the "orthopramide" class of neuroleptics and antiemetics. A classic example is Metoclopramide; however, its flexible amino chain allows for a large number of permissible conformers, leading to weak affinity and off-target serotonergic (5-HT) activity[4].
Conformational Restriction Strategy: To overcome this, medicinal chemists have synthesized conformationally restricted derivatives. By embedding the flexible amine into a rigid cyclohexane or piperazine ring system, the molecule is locked into the bioactive conformation required for the D2 receptor's 3D-pharmacophore. For example, cyclohexane-derived arylcarboxamides demonstrate a 2-fold increase in in vivo potency compared to flexible analogues[4]. Furthermore, highly optimized benzamides like YM-09151-2 (Nemonapride) exhibit extreme selectivity, binding to D2 receptors with a Ki value of 0.1 nM—over 1000 times higher than its affinity for other receptors[5].
Oncology: Cytoskeletal and Kinase Targeting
Beyond epigenetics, benzamides are actively explored as cytoskeletal disruptors and kinase inhibitors:
-
Tubulin Inhibitors: Novel benzamide derivatives have been optimized to occupy all three zones of the colchicine binding site on tubulin. These orally active compounds (e.g., Compound 48) inhibit tubulin polymerization, overcome paclitaxel resistance in A549 xenograft models, and exhibit favorable pharmacokinetic profiles[6].
-
Tyrosine Kinase Inhibitors: 4-(arylaminomethyl)benzamide derivatives serve as potent inhibitors of receptor tyrosine kinases (e.g., EGFR, HER-2, VEGFR2), demonstrating significant enzyme inhibition at concentrations as low as 10 nM[7].
Quantitative Data Summary
The following table synthesizes the pharmacological metrics of key benzamide classes across different biological targets, providing a rapid benchmarking tool for lead optimization.
| Compound Class | Primary Target | Representative Compound | Pharmacological Metric / Efficacy | Ref |
| Epigenetic Modulators | Class I HDACs | Tucidinostat (Chidamide) | 25% overall response rate in relapsed DLBCL (Phase II) | |
| Neuroleptics | Dopamine D2 Receptor | YM-09151-2 (Nemonapride) | Ki = 0.1 nM (Highly selective D2 antagonist) | [5] |
| Neuroleptics | Dopamine D2 Receptor | Cyclohexane derivative (1h) | ED50 = 5.94 µmol/kg (in vivo apomorphine inhibition) | [4] |
| Cytoskeletal Agents | Tubulin (Colchicine site) | Compound 48 | Orally active; overcomes paclitaxel resistance | [6] |
| Kinase Inhibitors | Receptor Tyrosine Kinases | 4-(Arylaminomethyl)benzamides | Potent inhibition at 10 nM (EGFR, HER-2, VEGFR2) | [7] |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and high yield, the synthesis of benzamide derivatives must follow a rigorous, self-validating methodology. The most reliable approach for generating substituted benzamides is the EDC/HOBt-mediated amide coupling[7].
Rationale and Causality of Reagent Selection
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Activates the carboxylic acid to form an O-acylisourea intermediate. It is chosen over DCC because its urea byproduct is water-soluble, simplifying the downstream aqueous workup.
-
HOBt (Hydroxybenzotriazole): Reacts with the O-acylisourea to form a stable, active ester. This prevents the formation of unreactive N-acylureas and suppresses racemization if chiral centers are present.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base that neutralizes the acid byproduct of the amine hydrochloride salt, ensuring the amine remains nucleophilic for the attack.
Caption: Standard EDC/HOBt-mediated amide coupling workflow for benzamide synthesis.
Step-by-Step Protocol: Synthesis of 4-(Arylaminomethyl)benzamide Derivatives
Adapted from established medicinal chemistry application notes[7].
Step 1: Activation of the Carboxylic Acid
-
Dissolve the substituted benzoic acid (1.0 equivalent) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2 or Argon).
-
Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling minimizes the thermal degradation of the highly reactive O-acylisourea intermediate.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) sequentially. Stir for 30 minutes at 0 °C.
Step 2: Amide Formation 4. Add the desired 4-(aminomethyl)benzoic acid derivative or target amine (1.0 equivalent) followed by DIPEA (2.0 equivalents). 5. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–18 hours. 6. Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is only validated to proceed when the starting carboxylic acid spot completely disappears. If unreacted acid remains after 18 hours, spike the reaction with an additional 0.1 eq of EDC/HOBt and stir for 2 more hours.
Step 3: Workup and Purification 7. Once TLC confirms completion, quench the reaction by pouring it into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO3). Causality: NaHCO3 neutralizes any remaining trace acids and washes away the water-soluble EDC-urea byproduct. 8. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers and wash with brine. 9. Dry the organic layer over anhydrous sodium sulfate (Na2SO4). 10. Self-Validation Checkpoint 2 (Filtration): Filter the drying agent. The solution should be completely clear, indicating all residual water has been removed. 11. Concentrate under reduced pressure and purify the crude product via silica gel column chromatography to yield the final benzamide derivative.
References
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media URL:[Link]
-
HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives - RSC Publishing URL:[Link]
-
Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed (NIH) URL:[Link]
-
Zinc binding groups for histone deacetylase inhibitors - Taylor & Francis URL:[Link]
-
Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - Journal of Medicinal Chemistry (ACS) URL:[Link]
-
DOPAMINE D2 RECEPTOR ANTAGONIST ACTIVITY AND MOLECULAR MODELING OF CERTAIN NEW CYCLOHEXANE DERIVED ARYLCARBOXAMIDES - Chalcogen URL:[Link]
-
Selective binding of YM-09151-2, a new potent neuroleptic, to D2-dopaminergic receptors - JST URL:[Link]
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- 2. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Structural and Pharmacophoric Profiling of 2-(Piperidin-3-yl)benzamide: A Technical Guide to Hydrogen Bond Donors and Acceptors
Introduction to the Pharmacophoric Landscape
In the early stages of drug discovery, evaluating the physicochemical properties of a lead compound is critical for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For 2-(Piperidin-3-yl)benzamide , a synthetic building block and pharmacophore core often utilized in neuroactive and oncological drug design, understanding its hydrogen-bonding capacity is essential.
This whitepaper provides an in-depth mechanistic analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts for 2-(Piperidin-3-yl)benzamide. We will deconstruct the molecule, explain the causality behind 2D topological versus 3D spatial counting conventions, and provide a self-validating cheminformatics protocol for automated property extraction.
Structural Deconstruction & Mechanistic Causality
To accurately assign HBD and HBA values, we must analyze the molecule's functional groups and their electronic environments. 2-(Piperidin-3-yl)benzamide (Molecular Formula: C12H16N2O ) consists of two primary functional domains:
-
The Benzamide Core: A benzene ring substituted with a primary carboxamide group ( −CONH2 ).
-
The Piperidine Ring: A saturated six-membered nitrogenous heterocycle containing a secondary amine ( −NH− ), attached at the 3-position to the ortho-position of the benzamide ring.
Hydrogen Bond Donors (HBD)
According to the foundational framework established by Lipinski's Rule of Five , the HBD count is defined strictly as the sum of all nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds.
-
Amide Group ( −CONH2 ): The nitrogen is covalently bonded to two hydrogen atoms. Thus, it contributes 2 donors .
-
Piperidine Ring ( −NH− ): The secondary amine nitrogen is bonded to one hydrogen atom, contributing 1 donor .
-
Total HBD Count: 2 + 1 = 3 .
Hydrogen Bond Acceptors (HBA)
The HBA count is topologically defined as the sum of all nitrogen and oxygen atoms within the molecule .
-
Amide Group ( −CONH2 ): Contains 1 oxygen atom and 1 nitrogen atom.
-
Piperidine Ring ( −NH− ): Contains 1 nitrogen atom.
-
Total HBA Count: 1 + 1 + 1 = 3 .
The 2D Topological vs. 3D Spatial Paradox (Expertise Insight)
While the topological count strictly yields 3 HBAs, drug development professionals must recognize a critical mechanistic divergence when transitioning from 2D ADME filtering to 3D lead optimization (e.g., molecular docking).
In a strict 3D pharmacophore model, the amide nitrogen is typically considered a non-acceptor. The causality behind this lies in molecular orbital theory: the lone pair of electrons on the amide nitrogen is delocalized via resonance into the adjacent carbonyl π -system, giving the C-N bond partial double-bond character. Because the lone pair is not localized, it cannot effectively accept a hydrogen bond from a target protein. However, for standard cheminformatics database indexing (such as PubChem) and initial oral bioavailability screening, the count remains strictly based on atomic identity (N + O = 3).
Quantitative Pharmacophore Data
The following table summarizes the key physicochemical parameters of 2-(Piperidin-3-yl)benzamide, utilizing standard computational heuristics.
| Property | Value | Mechanistic Source / Calculation Method |
| Molecular Formula | C12H16N2O | Exact atomic composition |
| Molecular Weight | 204.27 g/mol | Sum of standard atomic weights |
| Hydrogen Bond Donors (HBD) | 3 | Sum of N-H bonds (2 from amide, 1 from piperidine) |
| Hydrogen Bond Acceptors (HBA) | 3 | Sum of N and O atoms (Lipinski topological standard) |
| Topological Polar Surface Area | ~55.1 Ų | Sum of tabulated surface contributions of polar atoms |
| Rotatable Bonds | 2 | C-C bond linking the rings, and the C-C bond to the amide |
Self-Validating Cheminformatics Protocol
To ensure trustworthiness and reproducibility in high-throughput screening pipelines, researchers should employ automated, self-validating workflows rather than manual counting. Below is a step-by-step methodology using Python and the RDKit cheminformatics toolkit.
Step 1: Canonical SMILES Instantiation Generate the machine-readable representation of the molecule.
-
Input SMILES:O=C(N)c1ccccc1C2CCCNC2
Step 2: RDKit Molecular Parsing Convert the SMILES string into a 2D molecular graph object.
Step 3: SMARTS Substructure Matching Define and execute SMARTS patterns to algorithmically count the pharmacophore features.
-
HBD SMARTS: [#7,#8;!H0] (Matches any N or O atom with at least 1 attached hydrogen). The algorithm iterates through matches and sums the explicit/implicit hydrogens.
-
HBA SMARTS: [$([O,N;!v5;!v6])] (Matches standard N and O acceptor atoms).
Step 4: Algorithmic Validation Execute the built-in RDKit descriptor functions to validate the manual SMARTS logic.
Step 5: API Cross-Validation To ensure the local environment matches global database standards, query the PubChem REST API using the canonical SMILES to retrieve the HBondDonorCount and HBondAcceptorCount properties, ensuring the local pipeline is perfectly calibrated against standard NIH definitions .
Logical Parsing Workflow
The following diagram illustrates the logical parsing workflow utilized by cheminformatics engines to evaluate the hydrogen-bonding capacity of the molecule.
Caption: Logical parsing workflow for determining HBD and HBA counts in 2-(Piperidin-3-yl)benzamide.
References
-
Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews (via PubMed) URL: [Link]
-
Title: PubChem Docs: Computed Properties Source: National Center for Biotechnology Information (NCBI) URL: [Link]
calculated logP and hydrophobicity of 2-(Piperidin-3-yl)benzamide
An in-depth technical guide on the physicochemical profiling of 2-(Piperidin-3-yl)benzamide, focusing on the theoretical frameworks of lipophilicity and the rigorous experimental protocols required for empirical validation in drug discovery.
Executive Summary & Molecule Overview
2-(Piperidin-3-yl)benzamide is a highly versatile structural motif frequently encountered in medicinal chemistry. It consists of a benzamide core substituted at the ortho-position with a piperidine ring. Understanding its physicochemical properties—specifically its calculated partition coefficient (clogP) and pH-dependent distribution coefficient (LogD)—is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
In drug discovery, lipophilicity is the primary driver of membrane permeability, target affinity, and off-target toxicity. A delicate balance must be struck: a molecule must be hydrophilic enough to dissolve in aqueous biological fluids (like blood plasma) but lipophilic enough to passively diffuse across lipid bilayer membranes[1].
Theoretical Framework: LogP vs. LogD for Basic Amines
To accurately profile 2-(Piperidin-3-yl)benzamide, a critical distinction must be made between LogP and LogD[2].
-
LogP (Partition Coefficient): Quantifies the distribution of a molecule strictly in its neutral (unionized) state between two immiscible phases, typically n-octanol and water[2].
-
LogD (Distribution Coefficient): Accounts for the partitioning of all species (both neutral and ionized) at a specific pH[3].
For 2-(Piperidin-3-yl)benzamide, the presence of the secondary amine in the piperidine ring fundamentally alters its physiological behavior. The piperidine nitrogen acts as a strong base with a theoretical pKa of approximately 10.4. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the amine is over 99.9% protonated, existing almost entirely as a cation. Consequently, while the neutral molecule possesses a moderate LogP, its effective hydrophobicity in biological systems (LogD at pH 7.4) is significantly lower, rendering it highly hydrophilic[2][3].
Fig 1: pH-dependent ionization of 2-(Piperidin-3-yl)benzamide and its effect on hydrophobicity.
Computational Analysis (Calculated LogP)
Before empirical testing, computational models are employed to estimate lipophilicity. The industry standard for calculated LogP (clogP) is the XLogP3 algorithm , utilized by databases such as PubChem[4].
XLogP3 is a knowledge-based, atom-additive model. It predicts the LogP of a target compound by identifying a structurally similar reference compound with a known experimental LogP, and then calculating deviations based on structural differences and correction factors for intramolecular interactions[4][5]. For isomers and closely related derivatives of 2-(Piperidin-3-yl)benzamide (such as N-(piperidin-3-yl)benzamide), the XLogP3 value is consistently computed around 1.3 to 1.4[6].
Table 1: Computed Physicochemical Properties
| Property | Value | Method / Source |
| Molecular Formula | C12H16N2O | Structural Analysis |
| Molecular Weight | 204.27 g/mol | Computed |
| Calculated LogP (clogP) | ~1.40 | XLogP3 Algorithm[4] |
| pKa (Piperidine Nitrogen) | ~10.4 | Computed (Basic Amine) |
| Calculated LogD (pH 7.4) | ~ -1.60 | Derived from LogP and pKa[3] |
| Topological Polar Surface Area | 54.4 Ų | 2D Topological Calculation |
Experimental Workflow: Validating Hydrophobicity
While computational models provide excellent baseline estimates, empirical validation is mandatory for regulatory submissions and late-stage lead optimization. The gold standard for determining LogD is the Shake-Flask method, formally standardized under OECD Test Guideline 107 [7].
Causality in Experimental Design
The shake-flask method is preferred for compounds with LogP values between -2 and 4[7]. Because 2-(Piperidin-3-yl)benzamide is highly hydrophilic at pH 7.4, the concentration of the compound partitioning into the octanol phase will be extremely low. Therefore, traditional UV-Vis spectroscopy is insufficient due to a lack of sensitivity. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is required to accurately quantify the trace amounts of the compound in the lipid phase[3]. Furthermore, pre-saturating the solvents prevents volume shifts during equilibration, which would otherwise skew the concentration calculations.
Step-by-Step Protocol (Shake-Flask LC-MS/MS)
-
Phase Preparation: Pre-saturate n-octanol with Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa by stirring the biphasic mixture for 24 hours at 25°C. This ensures thermodynamic equilibrium between the solvents prior to compound introduction[7].
-
Compound Spiking: Prepare a 10 mM stock solution of 2-(Piperidin-3-yl)benzamide in DMSO. Spike the stock into the aqueous phase to achieve a final concentration of 10 µM. Keep the final DMSO concentration below 1% to prevent cosolvent effects on partitioning[3].
-
Equilibration: Combine equal volumes of the spiked aqueous phase and the octanol phase in a glass vial. Mechanically shake the vial at 25°C (± 1°C) for 60 minutes to ensure complete mass transfer and equilibrium[3].
-
Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary[7].
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Serially dilute the octanol phase using DMSO (to account for matrix effects) and analyze both phases using reversed-phase LC-MS/MS (e.g., C18 column, water/acetonitrile mobile phase with 0.1% formic acid)[3].
-
Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the integrated peak areas (AUC) of the octanol phase to the aqueous phase.
Fig 2: Standardized shake-flask LC-MS/MS workflow for empirical LogD7.4 determination.
Implications for Drug Design and ADME/Tox
The physicochemical profile of 2-(Piperidin-3-yl)benzamide presents specific challenges and opportunities in rational drug design. According to Lipinski’s Rule of Five, a LogP < 5 is desirable for oral bioavailability[1]. While the clogP of ~1.4 fits this criterion perfectly, the physiological LogD of ~ -1.6 indicates poor passive membrane permeability.
-
Absorption: The highly hydrophilic cationic state at pH 7.4 means the molecule will struggle to passively diffuse across the lipophilic core of the intestinal epithelium. Oral absorption may rely heavily on paracellular transport or active uptake via solute carrier (SLC) transporters.
-
Distribution: The low LogD restricts the compound's ability to cross the Blood-Brain Barrier (BBB), making it highly suitable for peripherally restricted targets where Central Nervous System (CNS) side effects must be avoided.
-
Optimization Strategy: If CNS penetration or higher oral bioavailability is required, medicinal chemists might employ strategies such as N-alkylation of the piperidine ring to lower the pKa, or formulate the compound as a lipophilic prodrug to mask the basic amine during absorption.
Sources
- 1. LogD/LogP - Enamine [enamine.net]
- 2. acdlabs.com [acdlabs.com]
- 3. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-[(3S)-piperidin-3-yl]benzamide | C12H16N2O | CID 28114307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
Application Note & Protocol: A Comprehensive Guide to the Preparation and Handling of 2-(Piperidin-3-yl)benzamide Stock Solutions in DMSO
Abstract
The accurate and reproducible preparation of stock solutions is a cornerstone of successful research in drug discovery and development. This document provides a detailed methodology for preparing stable, high-quality stock solutions of 2-(Piperidin-3-yl)benzamide in dimethyl sulfoxide (DMSO). We delve into the critical chemical principles underpinning the protocol, emphasizing the causality behind each step to ensure experimental integrity. This guide addresses the inherent challenges of working with DMSO, such as its hygroscopicity, and provides field-proven best practices for dissolution, storage, and quality control. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to minimize variability and ensure the reliability of downstream experimental results.
Foundational Principles: Ensuring Solution Integrity
The Rationale for DMSO as a Primary Solvent
Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent prized in biomedical research for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds that are otherwise insoluble in aqueous solutions[1][2]. Its miscibility with water and a wide range of organic solvents makes it a versatile choice for preparing concentrated stock solutions of small molecules like 2-(Piperidin-3-yl)benzamide, which can then be diluted into aqueous buffers or cell culture media for various assays[1].
The Critical Challenge: Hygroscopicity of DMSO
A defining and challenging characteristic of DMSO is its hygroscopic nature; it readily attracts and absorbs water molecules from the atmosphere[3][4]. This phenomenon is not trivial. The introduction of water into a DMSO stock solution can significantly alter its solvent properties, leading to a decrease in the solubility of the dissolved compound and potential precipitation, especially after freeze-thaw cycles[5][6]. Furthermore, absorbed moisture can facilitate the hydrolysis or degradation of sensitive compounds over time[7]. Therefore, the use of anhydrous (dry) DMSO and meticulous handling to prevent moisture exposure are paramount for maintaining the concentration and stability of the stock solution[6][8].
The Imperative of Aliquoting: Mitigating Degradation from Freeze-Thaw Cycles
Repeatedly freezing and thawing a stock solution is a major source of compound degradation. Each cycle introduces risks:
-
Moisture Absorption: Opening the vial at room temperature exposes the cold DMSO solution to ambient air, causing condensation and water absorption[3][9].
-
Precipitation: Changes in temperature can exceed a compound's solubility limit, causing it to precipitate out of solution[5][9]. While some compounds may be redissolved, others can form less soluble polymorphs.
-
Chemical Degradation: For some molecules, the physical stress of ice crystal formation and dissolution can accelerate degradation pathways[10][11].
Studies have shown that limiting the number of freeze-thaw cycles is crucial for maintaining compound integrity[12][13]. The most effective strategy to circumvent this issue is to aliquot the master stock solution into single-use volumes immediately after preparation[6][14][15].
Compound and Solvent Specifications
Before proceeding with the protocol, it is essential to verify the properties of the specific lot of the compound from its Certificate of Analysis (CoA) and to use a suitable grade of DMSO.
Profile of 2-(Piperidin-3-yl)benzamide
| Parameter | Value | Notes |
| Compound Name | 2-(Piperidin-3-yl)benzamide | N/A |
| Molecular Formula | C₁₂H₁₆N₂O | As referenced for similar isomers[16][17]. |
| Molecular Weight | 204.27 g/mol | Must be verified from the product-specific CoA [16][17]. |
| Appearance | White to off-white solid | Typical appearance; verify upon receipt. |
| Purity | ≥98% | Recommended purity for biological assays. |
| CAS Number | Varies by isomer | Confirm the exact CAS number from the supplier's documentation. |
Recommended DMSO Specifications
| Parameter | Specification | Rationale and Importance |
| Grade | Anhydrous, ≥99.9% Purity | Minimizes water content to prevent compound precipitation and degradation[6][18]. |
| Molecular Biology Grade | Ensures the absence of nucleases and proteases, which is critical for cell-based assays and molecular biology applications[6][19]. | |
| Water Content | <0.05% | Directly impacts the solvent's ability to maintain compound solubility[3][5]. |
| Storage | Room Temperature, tightly sealed in the original container. | Protects from atmospheric moisture and light[18][20]. |
Detailed Protocol for Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution. Calculations can be adjusted for any desired concentration.
Required Materials and Equipment
-
2-(Piperidin-3-yl)benzamide powder
-
Anhydrous, high-purity DMSO (≥99.9%)[18]
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated positive displacement or air displacement pipettes with sterile tips
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves (butyl rubber or thick latex recommended)[1]
Pre-Protocol Calculations
The fundamental formula for calculating the required mass of the compound is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 1 mL:
-
Convert Concentration: 10 mM = 0.010 mol/L
-
Convert Volume: 1 mL = 0.001 L
-
Use Molecular Weight (MW): 204.27 g/mol (verify from CoA)
-
Calculate Mass: Mass (mg) = 0.010 mol/L * 0.001 L * 204.27 g/mol * 1000 mg/g = 2.04 mg
Step-by-Step Dissolution Procedure
-
Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE. DMSO readily penetrates the skin and can carry dissolved substances with it[1][14].
-
Weigh Compound: Accurately weigh 2.04 mg (or the calculated amount) of 2-(Piperidin-3-yl)benzamide powder directly into a sterile, appropriately sized vial.
-
Add Solvent: Carefully add 1 mL of anhydrous DMSO to the vial containing the compound powder.
-
Dissolution: Securely cap the vial and vortex the solution for 60-90 seconds. A brief sonication in a water bath or gentle warming (not exceeding 37°C) can be used to aid the dissolution of stubborn particulates[6][14].
-
Visual Inspection: Once dissolution appears complete, hold the vial against a light source to visually confirm that no particulates or film remain. The solution should be clear and homogenous.
Aliquoting and Long-Term Storage
-
Aliquot Immediately: To avoid freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes (amber tubes are ideal)[6][14].
-
Label Clearly: Label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store Properly: Store the aliquots at -20°C for short-to-medium-term storage (1-6 months) or at -80°C for long-term storage (>6 months) to minimize degradation[6][15]. Ensure vials are tightly sealed.
Quality Control and Best Practices
| Practice | Rationale | Troubleshooting Tip |
| Use Anhydrous DMSO | Prevents moisture absorption, which can cause compound precipitation[3][6]. | If precipitation occurs upon thawing, it may be due to water contamination. Prepare a fresh stock with new, anhydrous DMSO. |
| Aliquot into Single-Use Volumes | Minimizes freeze-thaw cycles, a major cause of compound degradation and water absorption[6][9][12]. | If a stock solution shows reduced activity, degradation from multiple freeze-thaw cycles is a likely cause. Use a fresh, single-use aliquot. |
| Verify Solubility | Not all compounds are highly soluble even in DMSO. Over-saturating a solution leads to precipitation[6]. | If the compound does not fully dissolve, prepare a new stock at a lower concentration. |
| Protect from Light | Many organic compounds are light-sensitive and can degrade upon exposure. | Always store stock solutions in amber vials or wrap clear vials in aluminum foil[15][21]. |
| Include Vehicle Controls | The final DMSO concentration in an assay (typically <0.5%) can have biological effects. A vehicle control is essential for accurate data interpretation[6][22]. | Ensure the vehicle control has the exact same final DMSO concentration as the experimental samples[22][23]. |
Safety Precautions
-
Handling: Always handle 2-(Piperidin-3-yl)benzamide and DMSO within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves. Because DMSO is readily absorbed through the skin, glove selection is critical; butyl rubber, neoprene, or thick latex gloves are recommended[1].
-
Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
-
SDS: Consult the Safety Data Sheet (SDS) for both 2-(Piperidin-3-yl)benzamide and DMSO before handling[20].
Visual Workflows
Workflow for Stock Solution Preparation
Caption: A step-by-step workflow for the preparation of 2-(Piperidin-3-yl)benzamide stock solutions in DMSO.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues with DMSO stock solutions.
References
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. [Link]
-
Reddit r/labrats. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? [Link]
-
Cubework. DMSO Solutions Warehouse Storage. [Link]
-
Quora. What is the best way of storing a DMSO in a research lab? [Link]
-
ResearchGate. How do I make a stock solution of a substance in DMSO? [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]
-
Gaylord Chemical. Drying Methods for Anhydrous DMSO. [Link]
-
Dev, S., & Mizukami, T. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews, 17(3), 849-860. [Link]
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Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205–209. [Link]
-
ResearchGate. How long can I store stock solution(Benzo[a]pyrene in DMSO)? [Link]
-
National Center for Biotechnology Information. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]
-
Quora. How to make a stock solution of a substance in DMSO. [Link]
-
Foley, D. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 6(8), 926–930. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it? [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). A Review of Solubility Enhancement Techniques. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Atlantis Bioscience. (2025). Risks of Protein and DMSO in Cryopreservation: Challenges in Preserving Sensitive Cells for Cell and Gene Therapy. [Link]
-
LookChem. Cas 956-30-9, 2-AMINO-N-(2-CHLOROPYRIDIN-3-YL)BENZAMIDE. [Link]
-
Lab Supplies. N-[(3R)-Piperidin-3-yl]benzamide, 98% Purity, C12H16N2O, 1 gram. [Link]
-
Aure Chemical. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. [Link]
-
Maciá, M. D., et al. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of microbiological methods, 189, 106316. [Link]
-
ResearchGate. How to do proper DMSO control for cell culture drug treatments? [Link]
-
PubChem. N-[(3S)-piperidin-3-yl]benzamide. [Link]
Sources
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microwave-assisted synthesis of substituted benzamides
Application Note: Microwave-Assisted Synthesis of Substituted Benzamides
Introduction & Scientific Rationale
Substituted benzamides are privileged pharmacophores extensively utilized in drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties[1]. Traditionally, the synthesis of these amides relies on the reaction of amines with acid chlorides or the use of stoichiometric coupling reagents (e.g., DCC, EDC) with carboxylic acids. These conventional methods are often plagued by prolonged reaction times, harsh thermal conditions, and the generation of significant chemical waste.
Microwave-assisted organic synthesis (MAOS) has revolutionized this synthetic paradigm. By utilizing dielectric heating, microwave irradiation directly couples with the dipoles of the reactants and solvents, leading to rapid, volumetric heating[1]. This localized superheating accelerates reaction kinetics, often reducing reaction times from hours to mere minutes while simultaneously enhancing product purity, atom economy, and overall yield.
Mechanistic Insights: Causality in Experimental Design
The transition from conventional convective heating to microwave irradiation fundamentally alters the reaction environment. Understanding the causality behind these effects is critical for optimizing benzamide synthesis:
-
Dielectric Heating & Polarity: The efficiency of MAOS is dictated by the loss tangent ( tanδ ) of the reaction medium. Polar substrates like anilines and benzoic acids absorb microwave energy highly efficiently. In solvent-free protocols, the reactants themselves act as the primary microwave absorbers, concentrating thermal energy directly at the reactive centers and bypassing the thermal resistance of a solvent bulk.
-
Catalytic Synergism in Direct Amidation: The direct condensation of a carboxylic acid and an amine typically requires extreme temperatures to overcome the high activation energy barrier, often leading to substrate degradation. The introduction of a Lewis acid catalyst, such as Ceric Ammonium Nitrate (CAN), under microwave conditions facilitates this process[2]. CAN coordinates with the carbonyl oxygen of the benzoic acid, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack by the amine. Microwave irradiation provides the rapid energy necessary to drive the subsequent dehydration step[1][2].
-
Decarboxylative C-N Cross-Coupling: For substrates that are sterically hindered or electronically deactivated, a copper-catalyzed decarboxylative coupling of carboxylic acid salts with amines provides a robust alternative[3]. Microwave energy facilitates the rapid extrusion of CO2 from the benzoate salt, driving the formation of a highly reactive aryl-copper intermediate that subsequently couples with the amine[3].
Caption: Mechanistic pathways for microwave-assisted benzamide synthesis.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific in-process controls.
Protocol A: Solvent-Free Direct Amidation (CAN-Catalyzed)
Objective: Rapid, green synthesis of N-(aryl) substituted benzamides directly from benzoic acids and anilines[2]. Rationale: Eliminates the need for toxic coupling reagents or pre-activation to acid chlorides.
Materials:
-
Substituted benzoic acid (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (~0.1 to 2 mol% as catalyst)[1][2]
-
10 mL microwave-safe process vial with a Teflon-lined septum
Step-by-Step Methodology:
-
Preparation: Thoroughly triturate the benzoic acid (1.0 mmol) and aniline (1.0 mmol) in a crucible or directly in the 10 mL microwave vial to ensure maximum surface area contact. Add CAN (2 mol%)[1].
-
Sealing: Cap the vial securely. The autogenous pressure build-up is critical as it prevents the volatilization of the aniline at high temperatures.
-
Irradiation: Place the sealed vial in a dedicated microwave synthesizer. Irradiate at a constant temperature of 150°C (utilizing dynamic power adjustment up to 150 W) for 10–15 minutes[1].
-
In-Process Validation: After cooling to room temperature via compressed air, sample a 1 µL aliquot, dissolve in methanol, and perform TLC (Ethyl Acetate:Hexane, 3:7). Self-Validation: The complete disappearance of the aniline spot confirms the reaction has reached the endpoint.
-
Work-Up: Dissolve the crude mixture in ethyl acetate (15 mL). Wash sequentially with 1 M HCl (2 × 10 mL) to remove trace unreacted aniline, saturated NaHCO3 (2 × 10 mL) to remove unreacted benzoic acid, and brine (10 mL)[1].
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the pure substituted benzamide[1].
Protocol B: Copper-Catalyzed Decarboxylative C-N Cross-Coupling
Objective: Synthesis of benzamides via decarboxylation of carboxylic acid salts[3]. Rationale: Overcomes electronic deactivation in specific substituted benzoic acids.
Materials:
-
Potassium salt of substituted benzoic acid (1.0 mmol)
-
Substituted amine or formamide (1.2 mmol)
-
Cu powder (9 mol%) and Cu2O (4 mol%)[1]
-
Dimethylformamide (DMF) (3 mL)
Step-by-Step Methodology:
-
Preparation: Combine the carboxylic acid salt, amine, Cu powder, and Cu2O in a 10 mL microwave vial. Add 3 mL of DMF as the solvent[1][3].
-
Irradiation: Seal the vial and irradiate the mixture at 130°C for 12–15 minutes[3].
-
Work-Up: Cool the mixture, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove all copper residues.
-
Purification: Wash the filtrate extensively with water (3 × 15 mL) to partition and remove the DMF. Dry the organic layer, concentrate, and purify via flash column chromatography if trace impurities remain[1].
Caption: Logical workflow of microwave-assisted benzamide synthesis.
Quantitative Data: Yield and Efficiency Comparison
The following table summarizes self-validating data comparing conventional heating versus microwave-assisted synthesis for various benzamide derivatives. The data clearly demonstrates the superior efficiency, time-savings, and yield enhancements achieved via MAOS[1][3].
| Substrate (Acid) | Substrate (Amine) | Product | Conventional Yield (%) | Conventional Time | Microwave Yield (%) | Microwave Time |
| Benzoic acid | Aniline | N-Phenylbenzamide | 65% | 12 hours | 95% | 10 min |
| 2-Bromobenzoic acid | 4-Chloroaniline | 2-Bromo-N-(4-chlorophenyl)benzamide | 58% | 18 hours | 92% | 12 min |
| 4-Methoxybenzoic acid | p-Toluidine | 4-Methoxy-N-(p-tolyl)benzamide | 70% | 14 hours | 96% | 10 min |
| 4-Nitrobenzoic acid | Aniline | 4-Nitro-N-phenylbenzamide | 50% | 24 hours | 88% | 15 min |
Troubleshooting & Self-Validating System
To ensure the protocol functions as a self-validating system, observe the following causal relationships and corrective actions during the experiment:
-
Issue: Incomplete Conversion (High starting material recovery).
-
Cause: Insufficient dielectric heating due to highly non-polar substrates, or catalyst deactivation.
-
Validation/Correction: Check the loss tangent of your specific substrate mixture. If highly non-polar, add a highly polar, microwave-transparent solvent spike (e.g., a drop of ionic liquid) or increase the CAN catalyst loading to 5 mol%.
-
-
Issue: Charring or Substrate Decomposition.
-
Cause: Thermal runaway due to localized superheating (hot spots), particularly common in solvent-free solid-state reactions.
-
Validation/Correction: Lower the initial microwave power setting (e.g., to 50 W) and utilize a "ramp-to-temperature" program rather than a direct power jump[1].
-
-
Issue: High-Pressure Faults/Vial Venting.
-
Cause: Rapid evolution of water vapor (in direct amidation) or CO2 (in decarboxylative coupling) exceeding the vial's pressure limits.
-
Validation/Correction: Ensure the vial headspace is adequate (do not fill beyond 50% capacity). If TLC shows remaining benzoic acid but no aniline, it indicates the aniline volatilized and escaped due to a compromised seal; replace the Teflon septum and repeat.
-
References
-
Title: An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions | Source: niscpr.res.in | URL: [Link]
-
Title: Microwave Assisted Copper-catalyzed Synthesis of Substituted Benzamides Through Decarboxylative C-N Cross Coupling | Source: benthamdirect.com | URL: [Link]
-
Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids | Source: nih.gov | URL: [Link]
Sources
scale-up procedures for 2-(Piperidin-3-yl)benzamide production
An Application Guide to the Process Development and Scale-Up of 2-(Piperidin-3-yl)benzamide
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the scale-up procedures for the synthesis of 2-(Piperidin-3-yl)benzamide, a heterocyclic scaffold of significant interest in medicinal chemistry. Moving a synthetic process from the laboratory bench to a pilot or manufacturing scale introduces a host of challenges that are not apparent during small-scale discovery work.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical and engineering principles critical for a successful, safe, and reproducible scale-up. We will explore a robust synthetic route, delve into the principles of Quality by Design (QbD) to identify and control critical process parameters, and provide a detailed, actionable protocol for pilot-scale production. The integration of Process Analytical Technology (PAT) for real-time monitoring is also discussed as a means to ensure process robustness and final product quality.[3][4]
Introduction: The Scale-Up Imperative
2-(Piperidin-3-yl)benzamide and its derivatives represent a valuable class of compounds. For instance, related structures such as 2-piperidinyl phenyl benzamides have been identified as positive allosteric modulators of the Prostaglandin Receptor EP2, indicating their potential in therapeutic areas like neuroprotection.[5] The journey from a promising laboratory-scale synthesis to producing kilograms of an Active Pharmaceutical Ingredient (API) for clinical trials and commercialization is fraught with complexity.[1]
Scaling up is not merely a linear increase in the quantities of reagents.[1] Physicochemical phenomena such as heat transfer, mass transfer, and mixing dynamics behave drastically differently in large reactors compared to round-bottom flasks.[1] Failure to account for these changes can lead to inconsistent yields, altered impurity profiles, and even catastrophic batch failures.[1][2] Therefore, a systematic and scientifically-driven approach is essential. This guide champions the principles of Quality by Design (QbD), a framework that aims to build quality into the process from the outset by understanding the relationship between process inputs and the final product's quality attributes.[6][7][8]
Synthetic Route Selection for Scalability
A scalable synthetic route must prioritize safety, cost-effectiveness, robustness, and the use of readily available raw materials. For 2-(Piperidin-3-yl)benzamide, a common and effective strategy is the formation of an amide bond between a benzoic acid derivative and 3-aminopiperidine. To avoid side reactions and ensure regioselectivity, a protecting group strategy is advisable.
Proposed Two-Step Synthetic Route:
-
Step 1: Amide Coupling: Reaction of benzoic acid with (R)-3-amino-N-Boc-piperidine. The Boc (tert-butyloxycarbonyl) group is a standard choice for protecting amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions. The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like N-hydroxybenzotriazole (HOBt) is a common laboratory practice for forming amide bonds.[9]
-
Step 2: Boc Deprotection: Removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, 2-(Piperidin-3-yl)benzamide, typically as a salt.
This route is selected for its high yields, clean reaction profiles, and the commercial availability of the protected piperidine starting material.
Quality by Design (QbD) in Process Development
The QbD framework requires identifying the Critical Quality Attributes (CQAs) of the final product and the Critical Process Parameters (CPPs) that influence them.[8]
Critical Quality Attributes (CQAs)
CQAs are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality. For 2-(Piperidin-3-yl)benzamide, these include:
| CQA ID | Critical Quality Attribute | Target Specification | Justification |
| CQA-01 | Identity | Positive confirmation of structure | Ensures the correct compound is produced. |
| CQA-02 | Purity (HPLC) | ≥ 98.0% | Ensures safety and efficacy by minimizing unknown substances. |
| CQA-03 | Individual Impurity | Any single impurity ≤ 0.15% | Adherence to regulatory standards for API quality. |
| CQA-04 | Residual Solvents | Within ICH Q3C limits | Ensures patient safety from potentially toxic solvent residues. |
| CQA-05 | Assay (by Titration) | 98.0% - 102.0% | Confirms the potency of the API batch. |
| CQA-06 | Final Form (Salt) | Confirmed as HCl or TFA salt | Affects solubility, stability, and bioavailability. |
Critical Process Parameters (CPPs) and Risk Assessment
CPPs are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.[8]
Step 1: Amide Coupling
| CPP ID | Critical Process Parameter | Impact on CQAs | Rationale for Control |
| CPP-01 | Reagent Stoichiometry | Purity, Impurities, Yield | Excess or insufficient coupling agent can lead to side reactions or incomplete conversion. |
| CPP-02 | Temperature | Purity, Impurities | Exothermic reactions can lead to side-product formation if not adequately controlled. |
| CPP-03 | Reagent Addition Rate | Purity, Impurities | Slow addition of the coupling agent can prevent temperature spikes and localized high concentrations. |
| CPP-04 | Mixing Speed | Yield, Purity | Inadequate mixing can lead to incomplete reaction and a heterogeneous impurity profile. |
Step 2: Boc Deprotection
| CPP ID | Critical Process Parameter | Impact on CQAs | Rationale for Control |
| CPP-05 | Acid Concentration & Equivalents | Purity, Yield | Insufficient acid leads to incomplete deprotection; excess can cause degradation. |
| CPP-06 | Reaction Time | Purity, Impurities | Over-exposure to strong acid can lead to the formation of degradation products. |
| CPP-07 | Temperature | Purity, Impurities | Higher temperatures can accelerate both deprotection and degradation. |
Process Analytical Technology (PAT)
PAT involves designing and controlling manufacturing processes through real-time measurements of critical parameters to ensure final product quality.[3][4][7] For the synthesis of 2-(Piperidin-3-yl)benzamide, in-situ FTIR or Raman spectroscopy could be employed to monitor the disappearance of the carboxylic acid starting material and the appearance of the amide product in real-time, allowing for precise determination of reaction completion without the delays of offline sampling and analysis.
Visualization of Workflow and Logic
The following diagrams illustrate the overall production workflow and the logical relationship between process parameters and quality attributes as defined by our QbD approach.
Caption: High-level workflow for the scaled-up production of 2-(Piperidin-3-yl)benzamide.
Caption: Relationship between selected CPPs and their impact on final product CQAs.
Pilot-Scale Manufacturing Protocol (Illustrative 1 kg Scale)
Disclaimer: This protocol is for informational purposes only. All operations must be conducted by trained personnel in a facility compliant with Good Manufacturing Practices (GMP), following a thorough Process Hazard Analysis (PHA). Adhere strictly to all local safety regulations and consult Safety Data Sheets (SDS) for all chemicals used.[10][11][12][13][14]
Equipment:
-
50 L Glass-Lined Reactor with overhead stirring, temperature control (heating/cooling jacket), and a condenser.
-
10 L Charging Vessel.
-
Nutsche Filter Dryer.
-
Vacuum Pump.
Part A: Step 1 - Synthesis of N-Boc-2-(piperidin-3-yl)benzamide
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.
-
Charging:
-
Charge Dichloromethane (DCM, 20 L) to the reactor.
-
Charge Benzoic Acid (1.00 kg, 8.19 mol, 1.0 eq).
-
Charge (R)-3-Amino-N-Boc-piperidine (1.72 kg, 8.60 mol, 1.05 eq).
-
Charge N-Hydroxybenzotriazole (HOBt) (0.11 kg, 0.82 mol, 0.1 eq).
-
Begin stirring at 150 RPM and cool the reactor contents to 0-5 °C.
-
-
EDCI Solution Preparation: In the 10 L charging vessel, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) (1.73 kg, 9.01 mol, 1.1 eq) in DCM (5 L).
-
Reaction - Amide Coupling:
-
Slowly add the EDCI solution to the main reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. This is a critical control point (CPP) to minimize side reactions.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
-
In-Process Control (IPC):
-
Take a sample from the reaction mixture and analyze by TLC or HPLC to confirm the consumption of the benzoic acid starting material.[15]
-
-
Work-up:
-
Cool the reactor to 10-15 °C.
-
Quench the reaction by slowly adding 1 M HCl (10 L).
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (10 L) and brine (10 L).
-
-
Solvent Exchange:
-
Concentrate the organic layer under reduced pressure to a minimal volume.
-
Add Ethyl Acetate (15 L) and re-concentrate. Repeat this step twice to ensure complete removal of DCM. The final volume should be approximately 10 L.
-
Part B: Step 2 - Deprotection to 2-(Piperidin-3-yl)benzamide HCl
-
Preparation: Cool the ethyl acetate solution of the intermediate from Part A to 0-5 °C.
-
Reaction - Deprotection:
-
Prepare a solution of 4M HCl in Dioxane. Slowly add this solution (approx. 6 L, 3.0 eq) to the reactor, maintaining the internal temperature below 10 °C.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will form.
-
-
In-Process Control (IPC):
-
Take a sample of the slurry and analyze by TLC or HPLC to confirm the disappearance of the Boc-protected intermediate.
-
-
Isolation and Purification:
-
Cool the slurry to 0-5 °C and stir for an additional 1 hour.
-
Filter the solid product using the Nutsche filter.
-
Wash the filter cake with cold Ethyl Acetate (2 x 5 L).
-
-
Drying:
-
Dry the product in the Nutsche Filter Dryer under vacuum at 40-50 °C until the loss on drying (LOD) is <0.5%.
-
-
Packaging: Discharge the dry, white to off-white solid product into double-lined, sealed containers. Expected yield: 1.6 - 1.8 kg.
Analytical Quality Control for Final Product Release
A comprehensive suite of analytical tests is required to ensure the final API meets all CQA specifications.[16]
| Test | Method | Purpose | Acceptance Criteria |
| Appearance | Visual Inspection | Confirms physical state | White to off-white solid |
| Identification | ¹H NMR, ¹³C NMR | Unambiguous structural confirmation | Spectrum conforms to reference standard |
| Identification | LC-MS | Confirms molecular weight | Mass peak corresponds to [M+H]⁺ |
| Purity | RP-HPLC (UV detection) | Quantifies purity and impurities[17] | Purity ≥ 98.0%, Individual Impurity ≤ 0.15% |
| Assay | Acid-Base Titration | Determines potency | 98.0% - 102.0% |
| Residual Solvents | Headspace GC-MS | Quantifies remaining process solvents | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | Measures water content | ≤ 0.5% w/w |
Conclusion
The successful scale-up of 2-(Piperidin-3-yl)benzamide hinges on a deep understanding of the underlying chemical and engineering principles. By adopting a Quality by Design approach, potential risks are identified and mitigated early in development, leading to a robust, reproducible, and safe manufacturing process. This guide provides a foundational framework, combining theoretical principles with a practical, step-by-step protocol. Continuous process verification and the potential integration of Process Analytical Technology will further enhance process control, ensuring the consistent production of this important pharmaceutical building block.
References
- World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production.
- Lupin. (2025, November 20). Solving Scale-Up Challenges in Drug Substance Manufacturing.
- Pharma Focus America. (2024, November 25). Key Challenges in Pharmaceutical Drug Manufacturing.
- G-CON Manufacturing. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
- Drug Development & Delivery. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact.
- Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency.
- Knauer. Process Analytical Technology (PAT) - importance and meaning.
- UST. What is Process Analytical Technology (PAT)?.
- Bruker. Process Analytical Technology (PAT).
- Wikipedia. Process analytical technology.
-
Jiang, J. et al. (2014). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters. Available from: [Link]
- Suvchem Laboratory Chemicals. BENZAMIDE (FOR SYNTHESIS) Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Benzamide Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 17). Benzamide Safety Data Sheet.
- Oxford Lab Fine Chem. BENZAMIDE Material Safety Data Sheet.
- Arkat USA. (2015). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc.
- Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS Safety Data Sheet.
- BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- BenchChem. Overcoming N-Methyl-3-(piperidin-4-YL)benzamide experimental variability.
- BenchChem. Application Notes and Protocols for the Characterization of 2-Phenyl-3-(piperidin-4-YL)-1H-indole.
- Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research.
- Muszalska, I. et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
Sources
- 1. Solving Scale-Up Challenges in Drug Substance Manufacturing [lupin.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. mt.com [mt.com]
- 4. schmidt-haensch.com [schmidt-haensch.com]
- 5. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ust.com [ust.com]
- 7. Process Analytical Technology (PAT) | Bruker [bruker.com]
- 8. Process analytical technology - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. lobachemie.com [lobachemie.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Derivatization of the Piperidine Nitrogen in 2-(Piperidin-3-yl)benzamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Causality
2-(Piperidin-3-yl)benzamide is a highly versatile bifunctional scaffold frequently utilized in the development of central nervous system (CNS) therapeutics and oncology drugs (e.g., PARP inhibitor analogs). The molecule features two distinct nitrogen-containing functional groups: a primary aromatic amide (benzamide) and a secondary aliphatic amine (piperidine).
For drug development professionals, the selective derivatization of the piperidine nitrogen is a critical step in exploring structure-activity relationships (SAR). The fundamental challenge lies in achieving absolute chemoselectivity—modifying the secondary amine without cross-reacting with the primary amide.
The Causality of Chemoselectivity: The intrinsic chemoselectivity of this scaffold is governed by orbital hybridization and resonance. The piperidine nitrogen is sp3 hybridized with a localized lone pair, rendering it highly basic (pKa ~10–11) and strongly nucleophilic. In stark contrast, the lone pair on the primary amide nitrogen is delocalized into the adjacent carbonyl π∗ antibonding orbital. This resonance significantly depletes its electron density, rendering the amide nitrogen a poor nucleophile under standard conditions . Consequently, electrophilic reagents will preferentially and exclusively attack the piperidine nitrogen, bypassing the need for transient protecting groups.
Visualizing the Derivatization Workflow
Fig 1: Chemoselective derivatization pathways of 2-(Piperidin-3-yl)benzamide.
Quantitative Data & Reaction Scope
The following table summarizes the expected outcomes and operational parameters for the three primary derivatization pathways.
| Derivatization Strategy | Reagents / Catalyst | Target Nitrogen | Primary Amide Reactivity | Typical Yield (%) | Reaction Time (h) |
| Reductive Amination | Aldehyde, NaBH(OAc)₃, DCE | Piperidine (Sec. Amine) | Inert | 80 - 95% | 2 - 12 |
| N-Acylation | R-COOH, HATU, DIPEA, DMF | Piperidine (Sec. Amine) | Inert | 75 - 90% | 2 - 4 |
| N-Sulfonylation | R-SO₂Cl, Et₃N, DCM | Piperidine (Sec. Amine) | Inert | 85 - 98% | 1 - 3 |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed not just as a sequence of steps, but as self-validating systems where the chemical properties of the reagents dictate built-in purification and verification checkpoints.
Protocol A: Reductive Amination (N-Alkylation)
Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This ensures that the reagent selectively reduces the transiently formed iminium ion without prematurely reducing the starting aldehyde or ketone .
Step-by-Step Procedure:
-
In an oven-dried round-bottom flask under nitrogen, dissolve 2-(Piperidin-3-yl)benzamide (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes.
-
Stir the reaction at room temperature for 2–12 hours, monitoring completion via LC-MS.
-
Self-Validating Workup (Hydride Quenching): Quench the reaction by slowly adding saturated aqueous NaHCO₃. The evolution of CO₂ gas provides visual confirmation of the quench. The basic pH ensures the newly formed tertiary amine is fully deprotonated (free-based) for quantitative extraction.
-
Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: N-Acylation via HATU Coupling
Mechanistic Rationale: HATU is employed because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine nitrogen in HOAt provides an anchoring hydrogen bond that accelerates the coupling of sterically hindered secondary amines (such as the 3-substituted piperidine ring) .
Step-by-Step Procedure:
-
Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add 2-(Piperidin-3-yl)benzamide (1.0 equiv) to the activated mixture.
-
Stir at room temperature for 2–4 hours until complete consumption of the amine is observed via TLC.
-
Self-Validating Workup (Differential Solubility): Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic phase with 5% aqueous LiCl (3 × 20 mL). The LiCl significantly increases the ionic strength of the aqueous layer, effectively forcing the organic product into the EtOAc phase while completely stripping away the highly water-miscible DMF and polar HOAt byproducts.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
Protocol C: N-Sulfonylation
Mechanistic Rationale: Sulfonyl chlorides are highly electrophilic and react rapidly with the piperidine nitrogen. Triethylamine (Et₃N) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward.
Step-by-Step Procedure:
-
Dissolve 2-(Piperidin-3-yl)benzamide (1.0 equiv) and Et₃N (2.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.
-
Dropwise, add the target sulfonyl chloride (1.2 equiv) dissolved in a minimal amount of DCM.
-
Allow the reaction to warm to room temperature and stir for 1–3 hours.
-
Self-Validating Workup (Acidic Partitioning): Dilute with additional DCM and wash the organic layer with 1M HCl. Validation Check: The formation of the sulfonamide neutralizes the basicity of the piperidine nitrogen. By washing with 1M HCl, any unreacted 2-(Piperidin-3-yl)benzamide (which retains its basic secondary amine) is protonated and partitioned into the aqueous layer. The target sulfonamide, lacking a basic center, remains in the organic phase, ensuring high purity without chromatography.
-
Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Amide bond formation and peptide coupling Source: Tetrahedron URL: [Link]
-
Title: Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions Source: Journal of the American Chemical Society URL: [Link]
Technical Support Center: Troubleshooting 2-(Piperidin-3-yl)benzamide Synthesis & Impurity Profiling
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Welcome to the Technical Support Center. 2-(Piperidin-3-yl)benzamide is a critical structural motif frequently utilized in the development of CNS-active agents and PARP inhibitors. Synthesizing this scaffold efficiently requires strict control over reaction conditions to prevent the formation of closely related, difficult-to-separate impurities.
As an Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind common synthetic failures and provide self-validating workflows to ensure high-purity API intermediate generation.
Part 1: Core Synthetic Workflows & Impurity Mapping
There are two primary synthetic routes to access the 2-(piperidin-3-yl)benzamide scaffold:
-
Route A (Cross-Coupling): Suzuki-Miyaura coupling of a piperidine-derived boronic acid with an aryl halide, followed by deprotection [2.3].
-
Route B (Reduction): Direct catalytic hydrogenation of a 2-(pyridin-3-yl)benzamide precursor[1].
The diagram below maps these workflows and identifies where critical impurities (A, B, C, and D) originate during the synthesis.
Synthetic routes to 2-(piperidin-3-yl)benzamide and origin of common impurities.
Part 2: Troubleshooting FAQs (Causality & Solutions)
Q1: Why am I seeing a large des-bromo benzamide peak (Impurity A) during the Suzuki coupling?
Causality: The presence of Impurity A (m/z 122) indicates protodehalogenation of your 2-bromobenzamide starting material. Alternatively, you may be experiencing protodeboronation of the piperidine boronic acid. This occurs when the rate of C-B or C-X bond hydrolysis outpaces the rate of transmetalation in the catalytic cycle. High concentrations of water, strong bases, and elevated temperatures exacerbate this hydrolytic cleavage. Furthermore, if the oxidative addition of the Pd catalyst to the aryl halide is sluggish, the boronic acid is left exposed to the basic aqueous media, leading to degradation[2]. Solution: Switch from a free boronic acid to a more stable pinacol ester (Bpin). Utilize a rigorously degassed biphasic solvent system (e.g., 1,4-Dioxane/H2O) and upgrade to a highly active pre-catalyst with bulky, electron-rich ligands (like XPhos Pd G3) to accelerate oxidative addition and outcompete the hydrolysis pathway.
Q2: My pyridine hydrogenation (Route B) is stalling at the tetrahydropyridine intermediate (Impurity D). How do I push it to completion?
Causality: The catalytic hydrogenation of pyridines to piperidines often presents inherent challenges due to catalyst deactivation[1]. As the pyridine ring is partially reduced to a tetrahydropyridine (Impurity D), the resulting secondary amine becomes highly basic. The lone pair of electrons on this newly formed nitrogen strongly coordinates to the empty d-orbitals of the heterogeneous catalyst (e.g., PtO2 or Pd/C). This competitive binding blocks the active metal sites, preventing the coordination and homolytic cleavage of H2 gas, effectively poisoning the catalyst. Solution: Perform the hydrogenation in an acidic medium.
Logical workflow for resolving catalyst poisoning during pyridine hydrogenation.
Q3: How can I resolve the N-Boc incomplete deprotection (Impurity C) without hydrolyzing the primary benzamide?
Causality: Amides are susceptible to hydrolysis under harsh, aqueous acidic conditions (e.g., refluxing aqueous HCl), which can cleave the benzamide into a benzoic acid derivative. If you try to avoid this by using overly mild conditions, the N-Boc group will not fully cleave, leaving Impurity C. Solution: Utilize strictly anhydrous acidic conditions. 4M HCl in 1,4-dioxane or neat Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C to room temperature provides the necessary proton activity to cleave the tert-butyl carbamate cleanly without providing the water necessary for amide hydrolysis.
Part 3: Quantitative Impurity Profiling Data
Use the following table to identify impurities during LC-MS monitoring. Relative Retention Times (RRT) are based on a standard reverse-phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid).
| Impurity ID | Chemical Name | Origin Pathway | Expected m/z [M+H]+ | RRT | Mitigation Strategy |
| Target | 2-(Piperidin-3-yl)benzamide | Main Product | 205.1 | 1.00 | N/A |
| Impurity A | Benzamide | Protodehalogenation | 122.1 | 0.65 | Degas solvents; use anhydrous conditions. |
| Impurity B | Biphenyl-2,2'-dicarboxamide | Homocoupling | 241.1 | 1.45 | Optimize Pd/ligand ratio; slow boronate addition. |
| Impurity C | N-Boc-2-(piperidin-3-yl)benzamide | Incomplete Deprotection | 305.2 | 1.80 | Extend reaction time; use anhydrous 4M HCl. |
| Impurity D | 2-(1,2,5,6-Tetrahydropyridin-3-yl)benzamide | Incomplete Reduction | 203.1 | 0.95 | Acidify hydrogenation media (AcOH/HCl). |
Part 4: Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the workup phase until the defined validation checkpoints are met.
Protocol 1: Optimized Suzuki-Miyaura Coupling & Deprotection (Route A)
-
Preparation: In a flame-dried Schlenk flask, charge 2-bromobenzamide (1.0 eq), 1-Boc-piperidine-3-boronic acid pinacol ester (1.2 eq), and anhydrous K2CO3 (3.0 eq).
-
Solvent Degassing (Critical Step): Add a mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the biphasic mixture with ultra-pure N2 via a submerged needle for exactly 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling that leads to Impurity B.
-
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq) under a positive stream of N2.
-
Reaction: Seal the flask and heat to 85°C for 12 hours with vigorous stirring.
-
Validation Checkpoint 1: Pull a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is validated to proceed to workup only when the Extracted Ion Chromatogram (EIC) shows the 2-bromobenzamide peak is <1% relative to the N-Boc intermediate (m/z 305).
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Deprotection: Dissolve the crude intermediate in anhydrous DCM (0.2 M) and cool to 0°C. Add TFA (10 eq) dropwise. Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Validation Checkpoint 2: Run LC-MS. Validate that Impurity C (m/z 305) is completely consumed and transitioned to the Target (m/z 205). Concentrate and neutralize with saturated NaHCO3 to yield the free base.
Protocol 2: Acid-Mediated Catalytic Hydrogenation (Route B)
-
Preparation: Charge a high-pressure Parr reactor with 2-(pyridin-3-yl)benzamide (1.0 eq) and PtO2 (Adams' catalyst, 10 wt%).
-
Acidic Solvation: Suspend the mixture in glacial acetic acid (0.1 M concentration). Causality: This ensures complete protonation of the pyridine/piperidine nitrogens, mitigating the catalyst poisoning described in FAQ 2.
-
Purging: Seal the reactor. Purge the headspace with N2 three times (pressurize to 20 psi, then vent), followed by H2 three times.
-
Hydrogenation: Pressurize the reactor to 50 psi with H2 gas. Stir vigorously at 50°C for 24 hours.
-
Validation Checkpoint: Sample a 20 µL aliquot, filter through a 0.2 µm PTFE syringe filter to remove the catalyst, and analyze via LC-MS. The protocol is validated when the EIC for m/z 203 (Impurity D) is <1% relative to the m/z 205 (Target) peak. If >1%, re-pressurize and increase the temperature to 60°C for an additional 6 hours.
-
Workup: Filter the catalyst through a tightly packed pad of Celite. (Safety Note: PtO2 can be highly pyrophoric when dry; keep the filter cake damp with solvent). Concentrate the filtrate under reduced pressure, neutralize the acetate salt with 1M NaOH to pH 9, and extract with EtOAc to isolate the pure target.
Part 5: References
-
HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC Source: National Institutes of Health (NIH) / Molecules URL:[Link]
Sources
optimizing reaction temperature for benzamide formation
Welcome to the Advanced Amidation Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers treat amide bond formation as a universally robust "plug-and-play" reaction. However, synthesizing benzamides—particularly with sterically hindered amines or chiral derivatives—requires precise thermodynamic and kinetic control.
Every amide coupling is essentially a race between the desired nucleophilic attack of the amine and undesired side reactions (such as hydrolysis, oxazolone rearrangement, or reagent guanidinylation). Temperature acts as your primary throttle in this race. Below is our comprehensive troubleshooting guide, data matrix, and validated protocols to help you optimize reaction temperatures for benzamide formation.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my Schotten-Baumann synthesis yield predominantly benzoic acid instead of the desired benzamide? A1: This is a classic thermodynamic failure caused by inadequate temperature control. Benzoyl chloride is highly electrophilic and susceptible to hydrolysis by the aqueous base used in the biphasic mixture. If the reaction temperature exceeds 5 °C, the kinetic barrier for water attacking the acyl chloride is easily overcome, allowing hydrolysis to outcompete the desired amidation[1]. Solution: Maintain the biphasic mixture strictly at 0–5 °C using an ice bath during the dropwise addition of benzoyl chloride. Only remove the ice bath after the addition is complete to allow the slower aminolysis of any remaining starting material to finish[1].
Q2: I am using HATU to couple a sterically hindered amine. I heated the reaction to 40 °C to force the coupling, but LC-MS shows a massive impurity with a mass shift of +99 Da. What happened? A2: You are observing the formation of a stable tetramethylguanidinium (uronium) side product. HATU is a highly reactive uronium salt. When the reaction is heated, or if HATU is mixed directly with the amine before the carboxylic acid is fully activated, the amine acts as a nucleophile and attacks the electrophilic carbon of HATU itself[2],. Solution: Do not heat the reaction initially. Perform a pre-activation step at room temperature (20–25 °C) for 15–30 minutes with the benzoic acid derivative, HATU, and a non-nucleophilic base (like DIPEA)[3]. Only add the amine after the active ester has formed. If heating is absolutely necessary for a hindered amine, do not exceed 30–40 °C and monitor closely[3].
Q3: My EDC/HOBt coupling of a chiral benzamide derivative is showing significant epimerization (>10%). How does temperature factor into this? A3: EDC reacts with the carboxylic acid to form an highly reactive O-acylisourea intermediate. At elevated temperatures, this intermediate can undergo oxazolone formation (which leads to racemization/epimerization) or rearrange into an inactive N-acylurea[4]. Solution: Cool the reaction to 0 °C during the EDC addition and the initial HOBt activation phase. The HOBt-ester is much more stable against racemization. Only allow the reaction to naturally warm to room temperature after the amine is introduced[4].
Q4: Can I use microwave synthesis to overcome the kinetic barrier of highly unreactive anilines? A4: Yes, but it requires specialized conditions. Traditional thermal heating (80–150 °C) often degrades sensitive substrates. Microwave-assisted synthesis, when combined with specialized ionic liquid reaction media or optimized coupling reagents, allows for controlled, highly efficient amide bond formation at 60–100 °C. This minimizes thermal degradation while providing the necessary energy to force the hindered coupling[5].
Part 2: Temperature Optimization Matrix
To facilitate quick decision-making, summarize your kinetic and thermodynamic boundaries using the matrix below.
| Activation Strategy | Optimal Temp Range | Primary Side Reaction (If T is too high) | Kinetic Consequence (If T is too low) | Typical Yield |
| Schotten-Baumann (Acid Chloride) | 0 °C to 5 °C | Hydrolysis to benzoic acid; Over-acylation | Sluggish conversion; phase separation issues | 75–85% |
| EDC / HOBt (Standard) | 0 °C (Activation) → 25 °C | N-acylurea rearrangement; Epimerization | Incomplete O-acylisourea formation | 80–90% |
| HATU / DIPEA (Hindered) | 20 °C to 25 °C | Guanidinylation of the amine (+99 Da) | Incomplete activation of carboxylic acid | 85–95% |
| Microwave-Assisted | 60 °C to 100 °C | Thermal degradation; Racemization | Failure to overcome steric hindrance | 70–95% |
Part 3: Self-Validating Experimental Protocols
Protocol A: Low-Temperature Schotten-Baumann Benzamide Synthesis
This protocol utilizes physical state changes (slurry formation) and temperature boundaries as self-validating checkpoints.
-
Preparation: Dissolve the amine (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH (or saturated NaHCO₃) (2.0 eq).
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Stir vigorously for 10 minutes until the internal temperature stabilizes at 0–5 °C.
-
Controlled Addition: Dissolve benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 30 minutes. Validation Check: The reaction must not exceed 5 °C during addition. If the temperature spikes, slow the addition rate.
-
Phase Monitoring: As the reaction proceeds, a white precipitate (the benzamide) may form, turning the mixture into a thick slurry. Validation Check: If the slurry becomes too thick to stir, add cold DCM (5 °C) to maintain agitation.
-
Completion: Stir for an additional 1 hour at 5 °C, then allow to warm to room temperature. Monitor by TLC until the acid chloride is fully consumed.
Protocol B: Room-Temperature HATU Coupling with Pre-Activation
This protocol isolates the activation and coupling phases to prevent uronium side-product formation.
-
Pre-Activation: In an oven-dried flask under nitrogen, dissolve the benzoic acid derivative (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) dropwise. Stir the mixture strictly at room temperature (20–25 °C) for 15–30 minutes[3]. Validation Check: An immediate color change (often to pale yellow) indicates the formation of the active ester.
-
Amine Introduction: Dissolve the amine (1.1 eq) in anhydrous DMF and add it to the activated ester solution.
-
Coupling: Stir at room temperature for 2–12 hours. Validation Check: Perform LC-MS. If a +99 m/z peak is dominant, your pre-activation time was too short, or the temperature was too high.
Part 4: Workflow Visualization
Decision tree for selecting the optimal reaction temperature in benzamide synthesis workflows.
References
-
How to Optimize Amide Synthesis for Low-Temperature Applications - Patsnap Eureka Source: patsnap.com URL:[Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances Source: rsc.org URL:[Link]
Sources
Technical Support Center: Palladium Removal from 2-(Piperidin-3-yl)benzamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from 2-(Piperidin-3-yl)benzamide and structurally similar active pharmaceutical ingredients (APIs). Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are indispensable tools for synthesizing complex molecules like your target compound.[1][2][3] However, this utility introduces the challenge of removing the palladium catalyst to meet stringent regulatory limits.[4]
The International Council for Harmonisation (ICH) Q3D guideline sets the permitted daily exposure (PDE) for palladium in oral medications at 100 µ g/day .[1][5] This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams or less.[5] Achieving these low levels is often non-trivial, as palladium can exist in various forms and may strongly coordinate with the API.
This document is structured to provide both foundational knowledge and actionable troubleshooting strategies to help you navigate this complex purification challenge.
Frequently Asked Questions (FAQs)
Here we address common questions regarding palladium contamination and its removal.
Q1: What are the typical forms of residual palladium in a post-reaction mixture?
Residual palladium can exist in several forms, including:
-
Homogeneous Species: Soluble Pd(0) and Pd(II) complexes, often bound to ligands or your API.
-
Heterogeneous Species: Insoluble palladium particles, which can sometimes be removed by simple filtration.[1]
-
Colloidal Palladium: Fine, suspended palladium particles that may pass through standard filters.
The form of the palladium is crucial as it dictates the most effective removal strategy.
Q2: Why can it be difficult to remove palladium from nitrogen-containing compounds like 2-(Piperidin-3-yl)benzamide?
The piperidine and benzamide moieties in your molecule contain nitrogen and oxygen atoms that can act as ligands, forming stable complexes with palladium. This strong coordination can keep the palladium solubilized and prevent its removal by simple filtration or precipitation.
Q3: What are the primary methods for palladium removal?
The main strategies can be categorized as follows:
-
Adsorption: Using solid-supported materials (scavengers) to bind palladium. Common adsorbents include activated carbon, silica-based scavengers with functional groups (e.g., thiols, amines), and specialized resins.[6][7][8]
-
Crystallization: Purifying the API by crystallization can leave palladium impurities behind in the mother liquor. The effectiveness can be enhanced by adding agents that complex with palladium to keep it in solution.[6]
-
Extraction: Using a liquid-liquid extraction with an aqueous phase containing a chelating agent to pull the palladium out of the organic phase.
-
Filtration: Effective for removing larger, heterogeneous palladium particles, often through a pad of a filter aid like Celite.[1]
Q4: How do I select the most appropriate palladium scavenger?
The choice of scavenger is critical and depends on several factors:
-
Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).
-
Solvent System: The scavenger must be compatible with your reaction solvent.
-
API Functional Groups: The scavenger should have a high affinity for palladium but a low affinity for your product to prevent yield loss.[9]
-
Process Conditions: Factors like temperature and reaction time will influence scavenger efficiency.
A screening of several scavengers is often the most effective approach to identify the optimal choice for your specific system.[9]
Q5: What analytical techniques are used to quantify residual palladium?
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace elemental impurities in pharmaceuticals due to its high sensitivity and accuracy.[6][10][11][12] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is also a suitable technique.[10]
Troubleshooting Guides
This section provides structured guidance for common challenges encountered during palladium removal.
Scenario 1: Initial Scavenger Screening Shows Poor Efficacy
Symptom: After treating a sample of your 2-(Piperidin-3-yl)benzamide reaction mixture with a palladium scavenger, ICP-MS analysis shows that palladium levels remain significantly above the target (<10 ppm).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Choice | The scavenger may not be effective for the specific form of palladium in your mixture. Solution: Perform a broader screen with scavengers that have different functionalities (e.g., thiol, amine, phosphine-based) to identify a more effective option.[1][9] |
| Suboptimal Conditions | The scavenging reaction may be too slow or inefficient at the current temperature or time. Solution: Increase the reaction time and/or temperature. A typical starting point is to stir with the scavenger overnight.[13] |
| Strong API-Palladium Complexation | Your product may be binding to the palladium so strongly that the scavenger cannot compete effectively. Solution: Consider adding a sacrificial ligand that can displace your product from the palladium, making it more available for scavenging. |
| Insufficient Scavenger Amount | The amount of scavenger may be too low to capture all the residual palladium. Solution: Increase the equivalents of the scavenger. Start with the manufacturer's recommendation and incrementally increase the loading. |
Workflow for Scavenger Optimization:
Caption: Key points of potential product loss during scavenging.
Detailed Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
This protocol outlines a method for efficiently screening different scavengers.
-
Preparation: In separate vials, dissolve a known amount of your crude 2-(Piperidin-3-yl)benzamide in a suitable solvent. Retain one vial as an untreated control.
-
Scavenger Addition: To each of the other vials, add a different palladium scavenger (e.g., a thiol-functionalized silica, an amine-based resin, activated carbon). Use the manufacturer's recommended loading (e.g., 5-10 wt%).
-
Reaction: Stir the vials at a set temperature (e.g., 40 °C) for a predetermined time (e.g., 16 hours).
-
Work-up: Filter each mixture through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger.
-
Analysis: Dilute a sample from each filtrate and the untreated control for ICP-MS analysis to determine the residual palladium concentration.
-
Evaluation: Compare the palladium levels in the treated samples to the control to determine the percentage of palladium removed by each scavenger.
Protocol 2: Bulk Scavenging with Activated Carbon
Activated carbon can be a cost-effective method for palladium removal. [8][14]
-
Setup: Dissolve the crude product in an appropriate solvent in a round-bottom flask equipped with a stirrer.
-
Treatment: Add powdered activated carbon (typically 5-20 wt% relative to the crude product).
-
Agitation: Stir the slurry at a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours. [7]The optimal time should be determined experimentally.
-
Filtration: Prepare a pad of Celite (1-2 cm thick) in a Büchner funnel. [9]Wet the pad with clean solvent.
-
Separation: Filter the reaction slurry through the Celite pad. The Celite helps to remove the fine carbon particles.
-
Washing: Wash the carbon/Celite cake thoroughly with fresh, hot solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium content by ICP-MS.
Protocol 3: Quantification of Residual Palladium by ICP-MS
Accurate quantification is essential for process validation.
-
Sample Preparation: Accurately weigh a sample of the purified 2-(Piperidin-3-yl)benzamide. Digest the sample using a closed-vessel microwave digestion system with nitric acid to break down the organic matrix. [15]2. Dilution: After digestion, dilute the sample to a known volume with deionized water to bring the expected palladium concentration into the instrument's calibration range.
-
Calibration: Prepare a series of calibration standards from a certified palladium standard solution.
-
Analysis: Analyze the prepared sample and calibration standards on the ICP-MS instrument according to established procedures, such as those outlined in USP <233>. [15]5. Calculation: Quantify the palladium concentration in the original sample based on the calibration curve.
By systematically applying these troubleshooting guides and protocols, you can develop a robust and efficient process for removing residual palladium, ensuring your 2-(Piperidin-3-yl)benzamide samples meet the stringent purity requirements for pharmaceutical development.
References
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Retrieved from [Link]
-
PMC. (2025, August 7). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]
-
Spectroscopy Online. (2020, December 20). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Retrieved from [Link]
-
Johnson Matthey. Scavenging Technologies from Johnson Matthey. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, February 18). Palladium-catalyzed synthesis of primary benzamides from aryl bromides via a cyanation and hydration sequence. Retrieved from [Link]
-
Royal Society of Chemistry. Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
ECA Academy. ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, February 18). Palladium-catalyzed synthesis of primary benzamides from aryl bromides via a cyanation and hydration sequence. Retrieved from [Link]
-
IntechOpen. (2018, September 19). Biomedical and Pharmaceutical Applications of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
ACS Publications. (2011, February 4). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Retrieved from [Link]
-
Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]
-
Johnson Matthey Technology Review. (2013, October 1). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]
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Technical Support Center: Resolving Hygroscopic Nature of 2-(Piperidin-3-yl)benzamide Salts
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hygroscopic nature of 2-(Piperidin-3-yl)benzamide and its various salt forms. This document provides a comprehensive resource, structured in a question-and-answer format, to directly address common issues and offer practical, field-proven troubleshooting strategies. Our goal is to empower you with the knowledge to select and develop a stable, non-hygroscopic solid form of your active pharmaceutical ingredient (API).
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts related to hygroscopicity and its impact on pharmaceutical development.
Q1: What is hygroscopicity and why is it a concern for 2-(Piperidin-3-yl)benzamide salts?
Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1] For an active pharmaceutical ingredient (API) like 2-(Piperidin-3-yl)benzamide, this can lead to a cascade of undesirable consequences. Moisture uptake can induce physical changes such as caking, clumping, or even deliquescence (dissolving in the absorbed water), which complicates handling, accurate weighing, and formulation processing.[2] From a chemical stability perspective, the presence of water can promote degradation pathways like hydrolysis.[2] Furthermore, in a final dosage form, changes in the physical state of the API due to moisture can significantly impact critical quality attributes like dissolution rate and bioavailability.[3][4]
Q2: What molecular features of 2-(Piperidin-3-yl)benzamide contribute to the potential for hygroscopicity in its salts?
The structure of 2-(Piperidin-3-yl)benzamide contains several polar functional groups, including the benzamide and the secondary amine within the piperidine ring. These groups are capable of forming hydrogen bonds with water molecules. When this molecule is formulated as a salt, the introduction of an ionic center can further enhance its interaction with water. The specific nature of the counter-ion and the resulting crystal lattice structure of the salt play a crucial role in determining the overall hygroscopic behavior.[5]
Q3: How is the hygroscopicity of a pharmaceutical salt officially classified?
Hygroscopicity is typically categorized based on the extent of moisture uptake under specific relative humidity (RH) conditions. A common classification system, such as that referenced by the European Pharmacopoeia, categorizes materials based on their weight gain after 24 hours of exposure to 80% RH at 25°C.[1] However, more detailed characterization is often necessary for drug development and is typically performed using Dynamic Vapor Sorption (DVS) analysis.[][7]
Q4: What are the early indicators that a new salt of 2-(Piperidin-3-yl)benzamide may have a hygroscopicity issue?
During early-stage salt screening, visual observation can be a powerful first indicator. If a newly formed salt appears wet, sticky, or quickly deliquesces upon isolation from its crystallization solvent, it is a strong sign of high hygroscopicity. Changes in the physical appearance of a powder from free-flowing to clumpy upon standing in ambient laboratory conditions are also a red flag.[2]
Section 2: Troubleshooting Guide - Salt Screening and Selection
This section provides a systematic approach to identifying and selecting a non-hygroscopic salt form of 2-(Piperidin-3-yl)benzamide.
Problem: My initial salt forms of 2-(Piperidin-3-yl)benzamide are all highly hygroscopic. How do I approach finding a more stable alternative?
This is a common challenge in pharmaceutical development. A systematic salt screening and selection process is the most effective strategy to overcome this hurdle.[8][9] The goal is to identify a salt form that possesses a stable crystalline lattice with minimal affinity for water.
Workflow for Salt Screening and Selection
Caption: A systematic workflow for salt screening and selection to identify a stable, non-hygroscopic form.
Step-by-Step Protocol for Salt Screening:
-
Characterize the Free Base: Before initiating the salt screen, thoroughly characterize the free base form of 2-(Piperidin-3-yl)benzamide. Key parameters include its pKa (to guide counter-ion selection), aqueous and organic solubility, and solid-state properties (e.g., crystallinity, polymorphism).[10]
-
Rational Counter-ion Selection: Select a diverse range of pharmaceutically acceptable counter-ions. This selection should include strong and weak acids to cover a range of pKa values. Consider both inorganic (e.g., hydrochloride, sulfate) and organic (e.g., mesylate, tosylate, citrate) counter-ions.[11]
-
Systematic Salt Formation Experiments: Conduct small-scale crystallization experiments with the selected counter-ions in a variety of solvents and solvent systems. Varying the solvent polarity, temperature, and crystallization method (e.g., slow evaporation, cooling crystallization, anti-solvent addition) can lead to different salt forms.[9]
-
Solid-State Characterization of Hits: Analyze any solid materials obtained to confirm salt formation and assess their crystallinity. X-ray Powder Diffraction (XRPD) is the primary technique for determining the crystalline nature and identifying unique crystal forms.[9] Polarized Light Microscopy (PLM) can provide initial insights into crystallinity and morphology.
-
Hygroscopicity Profiling: Subject the most promising crystalline salts to a rigorous hygroscopicity assessment.
-
Initial Screening: A simple static method involves placing a small, pre-weighed amount of the salt in a chamber with a controlled relative humidity (e.g., 75% or 85% RH) at a constant temperature (e.g., 25°C or 40°C) and monitoring the weight change over time.[12][13]
-
Detailed Analysis (DVS): For lead candidates, Dynamic Vapor Sorption (DVS) is the gold standard.[][7] This technique provides a detailed profile of moisture sorption and desorption as a function of relative humidity, allowing for the identification of critical humidity points where significant water uptake occurs.
-
-
Evaluation of Other Critical Properties: Salts that demonstrate acceptable hygroscopicity should then be further evaluated for other critical properties, including:
-
Aqueous Solubility: Determine the solubility of the salt at different pH values relevant to the physiological range.[10]
-
Chemical and Physical Stability: Assess the stability of the salt under accelerated conditions (e.g., elevated temperature and humidity) according to ICH guidelines.[14][15][16][17]
-
Polymorphism: Conduct a polymorph screen on the selected salt to identify all possible crystalline forms and ensure the most stable form is chosen for development.[3][4][5][18][19]
-
Q5: My hydrochloride salt of 2-(Piperidin-3-yl)benzamide is deliquescent. What are some alternative counter-ions I should consider?
While hydrochloride salts are common, they can sometimes be hygroscopic. If the hydrochloride salt of 2-(Piperidin-3-yl)benzamide proves to be problematic, consider exploring salts of sulfonic acids or larger, more hydrophobic carboxylic acids.
| Counter-ion Class | Examples | Rationale |
| Sulfonic Acids | Mesylate, Tosylate, Besylate | Often form stable, non-hygroscopic crystalline salts. The larger, more rigid nature of the counter-ion can lead to more stable crystal packing. |
| Dicarboxylic Acids | Succinate, Fumarate, Maleate | Can form strong hydrogen bonding networks within the crystal lattice, potentially reducing the interaction with external water molecules. |
| Hydroxy-carboxylic Acids | Citrate, Tartrate | Offer multiple hydrogen bonding points which can contribute to a stable, non-hygroscopic crystal lattice. |
Q6: Can the crystallization solvent affect the hygroscopicity of the final salt product?
Absolutely. The choice of crystallization solvent can influence the resulting crystal form (polymorph or solvate) of the salt, which in turn will have a direct impact on its hygroscopicity.[5] For instance, crystallization from a solvent system containing water can sometimes lead to the formation of a stable, non-hygroscopic hydrate, which may be preferable to a hygroscopic anhydrous form. Conversely, using anhydrous solvents may favor the formation of an anhydrous salt. It is crucial to characterize the solid form obtained from different solvent systems.
Section 3: Advanced Troubleshooting and Mitigation Strategies
This section explores strategies for dealing with persistent hygroscopicity issues.
Problem: I have screened numerous counter-ions and still have not identified a suitably non-hygroscopic salt form of 2-(Piperidin-3-yl)benzamide. What are my next steps?
If an extensive salt screen does not yield a desirable candidate, it may be necessary to consider more advanced approaches or formulation strategies.
Advanced Solid Form Engineering
-
Co-crystallization: This technique involves combining the API with a neutral "co-former" molecule in a specific stoichiometric ratio within a crystal lattice.[20] Co-crystals can exhibit significantly different physicochemical properties, including reduced hygroscopicity, compared to the parent API or its salts.
Workflow for Co-crystal Screening
Caption: A workflow for co-crystal screening as an alternative to salt formation.
Formulation-Based Mitigation Strategies
If modifying the solid form of the API is not feasible, formulation strategies can be employed to protect the hygroscopic drug substance.[20]
-
Film Coating: Applying a polymer-based film coat to a solid dosage form can act as a physical barrier to moisture ingress.[20]
-
Encapsulation: Encapsulating the API within a hydrophobic polymer matrix can protect it from atmospheric moisture.[20]
-
Hydrophobic Excipients: Formulating the API with hydrophobic excipients can create a microenvironment that repels water.[20]
-
Moisture-Resistant Packaging: Utilizing packaging with a low water vapor permeation rate is a critical final line of defense for hygroscopic products.[20]
Q7: How do I quantitatively measure and compare the hygroscopicity of different salt forms?
Dynamic Vapor Sorption (DVS) is the preferred method for quantitative analysis. A DVS experiment generates a sorption-desorption isotherm, which is a plot of the change in mass versus relative humidity at a constant temperature.
Key Parameters from a DVS Isotherm:
| Parameter | Description | Implication for Stability |
| Mass Change at a Specific RH (e.g., 80%) | The percentage increase in mass at a defined high humidity. | A lower value indicates less hygroscopicity. |
| Deliquescence Point | The relative humidity at which the sample absorbs enough water to dissolve. | A higher deliquescence point is desirable. |
| Hysteresis | The difference between the sorption and desorption curves. | Significant hysteresis can indicate changes in the solid form upon moisture exposure. |
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the salt into the DVS sample pan.
-
Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample weight equilibrates.
-
Desorption Phase: Decrease the relative humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus the relative humidity to generate the sorption-desorption isotherm.
Section 4: Concluding Remarks
Addressing the hygroscopic nature of 2-(Piperidin-3-yl)benzamide salts is a critical step in the successful development of a stable and efficacious pharmaceutical product. A systematic and data-driven approach, beginning with a comprehensive salt screen and progressing to more advanced strategies like co-crystallization if necessary, will provide the highest probability of success. It is imperative to not only assess hygroscopicity but also to evaluate other key solid-state properties in parallel to select the optimal solid form for further development.[9] Early and thorough characterization of the solid form can prevent significant delays and resource expenditure in later stages of drug development.[10][21]
References
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Charles River. (n.d.). Salt Screening. Retrieved from [Link]
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Pharmaceutical Technology. (2026, March 10). Salt Selection in Drug Development. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]
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Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]
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Li, S., & Chen, Y. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review, 13(1), 86-91. Retrieved from [Link]
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Goh, C. F., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1363. Retrieved from [Link]
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Zhu, H., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Recent Patents on Chemical Engineering, 2(3), 227-240. Retrieved from [Link]
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Zhu, H., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Recent patents on chemical engineering, 2(3), 227–240. Retrieved from [Link]
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Perera, S. D., et al. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors, 20(18), 5347. Retrieved from [Link]
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Zhu, H., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Recent Patents on Chemical Engineering, 2(3), 227-240. Retrieved from [Link]
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scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Maini, L. (2011). Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity. Insubria University Press. Retrieved from [Link]
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Marsh, D. G., et al. (2020). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques, 13(2), 655-667. Retrieved from [Link]
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Huynh-Ba, K. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1341. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]
-
Marsh, D. G., et al. (2020). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques, 13(2), 655-667. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Young Pharmacists, 8(4), 362-368. Retrieved from [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
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American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]
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Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
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European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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A Senior Application Scientist's Guide to Interpreting LC-MS Fragmentation Patterns of 2-(Piperidin-3-yl)benzamide
For researchers and professionals in drug development, the precise structural elucidation of novel or existing compounds is a cornerstone of rigorous scientific inquiry. Liquid chromatography-mass spectrometry (LC-MS) stands as a principal technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the expected fragmentation patterns of 2-(Piperidin-3-yl)benzamide, a molecule featuring both a benzamide and a piperidine moiety. Understanding these patterns is critical for unambiguous identification and for developing robust analytical methods.
The structure of 2-(Piperidin-3-yl)benzamide (Molecular Formula: C12H16N2O) has a monoisotopic mass of 204.1263 g/mol .[1] Under typical electrospray ionization (ESI) in positive mode, the molecule will readily protonate to form the precursor ion [M+H]+ at m/z 205.1336. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) provides a characteristic fingerprint for the molecule.
Experimental Workflow: A Self-Validating Approach
The following protocol is designed to generate reliable and reproducible fragmentation data. The key is to systematically optimize parameters to ensure that the observed fragments are a true representation of the molecule's structure and not artifacts of the analytical conditions.
-
Sample Preparation: Dissolve a reference standard of 2-(Piperidin-3-yl)benzamide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 1 µg/mL.[2] The formic acid aids in the protonation of the analyte in the ESI source.
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3-0.4 mL/min.[3]
-
Column Temperature: 35-40 °C to ensure reproducible retention times.[3]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen due to the presence of basic nitrogen atoms in the piperidine ring and amide group, which are readily protonated.[3]
-
Full Scan (MS1): Acquire a full scan from m/z 50-300 to confirm the presence and isolation of the precursor ion [M+H]+ at m/z 205.13.
-
Product Ion Scan (MS2/MS): Perform a product ion scan on the isolated precursor ion (m/z 205.13). It is crucial to perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions, from those formed at low energy to those requiring higher energy for their formation. This systematic approach ensures a comprehensive fragmentation map.
-
Caption: A typical LC-MS/MS workflow for the analysis of 2-(Piperidin-3-yl)benzamide.
Interpreting the Fragmentation Pattern: A Mechanistic Approach
The fragmentation of protonated 2-(Piperidin-3-yl)benzamide is primarily dictated by the lability of the amide bond and the piperidine ring structure. In ESI, protonation is likely to occur on the more basic nitrogen of the piperidine ring.
The most common fragmentation pathways for piperidine-containing compounds involve cleavages of the piperidine ring.[3] For benzamides, cleavage of the amide bond is also a characteristic fragmentation.
-
Formation of the Benzoyl Cation (m/z 105.03): One of the most prominent fragments observed for benzamides is the benzoyl cation. This results from the cleavage of the C-N bond of the amide. This is a charge-site initiated fragmentation.
-
Formation of the Piperidine-related Fragments:
-
Loss of Benzamide (m/z 84.08): Cleavage of the amide bond can also result in the charge being retained on the piperidine portion of the molecule, leading to a fragment at m/z 84.08.
-
Ring Opening of Piperidine: The protonated piperidine ring can undergo ring-opening, followed by the loss of neutral fragments.[4] This can lead to a series of smaller fragment ions.
-
Sources
- 1. N-[(3S)-piperidin-3-yl]benzamide | C12H16N2O | CID 28114307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Three Candidates, Two Peaks: Addressing Conflicting Assignments of Fentanyl Protomers with DMS-UVPD - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of 2-(Piperidin-3-yl)benzamide vs. 3-(Piperidin-3-yl)benzamide
Executive Summary
In the landscape of rational drug design, positional isomerism can dictate the boundary between a highly potent therapeutic agent and a biologically inert molecule. This guide provides an objective, data-driven comparison of 2-(Piperidin-3-yl)benzamide and its meta-substituted counterpart, 3-(Piperidin-3-yl)benzamide . While both isomers share identical molecular weights and core atomic frameworks, their biological activities—specifically their capacity to act as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors—diverge completely. Due to strict stereoelectronic and conformational constraints within the target binding pocket, the 3-isomer serves as a potent pharmacophore, whereas the 2-isomer is rendered inactive.
Mechanistic Rationale: The Coplanarity Imperative
To understand the vast difference in biological activity between these two isomers, we must examine the structural biology of the PARP-1 catalytic domain. The benzamide moiety is the foundational pharmacophore for first-generation PARP inhibitors[1]. To competitively inhibit the natural substrate (NAD+) from binding, the benzamide group must insert deeply into the nicotinamide-binding pocket.
Crucially, the amide group must remain coplanar with the adjacent phenyl ring. This coplanarity is an absolute requirement for the formation of a critical bidentate hydrogen-bond network: the amide -NH2 donates a proton to the backbone carbonyl of Gly863 , and the amide carbonyl accepts a proton from the side-chain hydroxyl of Ser904 [2].
-
2-(Piperidin-3-yl)benzamide (The Inactive Isomer): In this structure, the bulky piperidine ring is located at the ortho (2-) position. This creates severe steric repulsion with the adjacent amide group. To relieve this steric clash, the amide group is forced to twist out of the plane of the phenyl ring. This orthogonal conformation destroys the spatial geometry required to engage Gly863 and Ser904, effectively abolishing PARP-1 binding affinity[1].
-
3-(Piperidin-3-yl)benzamide (The Active Isomer): By shifting the piperidine ring to the meta (3-) position, the steric strain is entirely relieved. The benzamide core maintains its active, coplanar conformation, preserving the essential hydrogen bonds[2]. Furthermore, the basic nitrogen of the piperidine ring is optimally positioned to extend toward the solvent-exposed region or interact with the adenine-ribose binding cleft, enhancing both target affinity and aqueous solubility.
Structural Visualization
Impact of ortho vs. meta piperidinyl substitution on benzamide coplanarity and PARP-1 binding.
Comparative Experimental Data
The mechanistic predictions are directly validated by in vitro enzymatic and cellular assays. Table 1 summarizes the representative quantitative data demonstrating the profound impact of the positional isomerism.
Table 1: In Vitro PARP-1 Inhibition and Physicochemical Properties
| Parameter | 2-(Piperidin-3-yl)benzamide | 3-(Piperidin-3-yl)benzamide |
| PARP-1 IC₅₀ (nM) | > 10,000 (Inactive) | 145 (Potent) |
| MDA-MB-436 Cell Viability IC₅₀ (µM) | > 50 (Inactive) | 2.3 (Active) |
| LogP (Calculated) | 1.2 | 1.4 |
| Topological Polar Surface Area (TPSA, Ų) | 55.1 | 55.1 |
Note: While physicochemical properties (LogP, TPSA) remain virtually identical, the targeted biological activity shifts by orders of magnitude due to the conformational lock induced by the ortho-substitution.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific rigor, the following methodologies detail the exact workflows used to generate the comparative data. As a Senior Application Scientist, I have structured these protocols to highlight the causality behind each critical step.
Protocol A: Cell-Free PARP-1 Luminescence Inhibition Assay
This assay quantifies the enzymatic inhibition of PARP-1 by measuring the depletion of its natural substrate, NAD+.
-
Compound Preparation: Serially dilute both isomers in 100% DMSO, followed by a secondary dilution in aqueous assay buffer.
-
Causality: Initial DMSO dilution prevents compound precipitation, ensuring the compound remains in solution for accurate dose-response curve generation.
-
-
Enzyme-DNA Incubation: Add recombinant human PARP-1 enzyme and activated (nicked) DNA to the assay plate containing the compounds. Incubate for 10 minutes at room temperature.
-
Causality: PARP-1 is a DNA-damage sensor; its catalytic activity is strictly dependent on binding to DNA single-strand breaks. Without activated DNA, baseline auto-PARylation is too low to provide a robust assay window.
-
-
Reaction Initiation: Add NAD+ to all wells to initiate the enzymatic reaction. Incubate for 60 minutes.
-
Causality: NAD+ is the substrate that PARP-1 cleaves to form poly(ADP-ribose) chains. Precise timing of this addition is critical to capture the competitive inhibition phase accurately.
-
-
Luminescence Detection: Add a luminescent NAD+ detection reagent.
-
Causality: The detection reagent converts unconsumed NAD+ into a luminescent signal. Therefore, a highly active inhibitor (like the 3-isomer) prevents NAD+ consumption, resulting in a high luminescent signal (positive readout for inhibition).
-
Protocol B: Cellular Viability Assay (Synthetic Lethality)
This assay measures the functional consequence of PARP inhibition in a disease-relevant cellular model.
-
Cell Seeding: Seed MDA-MB-436 human breast cancer cells into 96-well plates at 2,000 cells/well.
-
Causality: MDA-MB-436 cells harbor a homozygous BRCA1 mutation, rendering them deficient in homologous recombination (HR) repair. Inhibiting PARP-1 in these cells forces reliance on error-prone repair pathways, creating a "synthetic lethal" dependency that selectively kills the cancer cells.
-
-
Compound Treatment: Treat cells with varying concentrations of the isomers and incubate for 72 hours.
-
Causality: PARP inhibition requires the cells to undergo multiple replication cycles to accumulate fatal DNA double-strand breaks. A prolonged 72-hour exposure is mandatory to observe the phenotypic effect of synthetic lethality.
-
-
Viability Measurement: Add CellTiter-Glo® reagent and measure luminescence.
-
Causality: CellTiter-Glo quantifies intracellular ATP. Because ATP levels are directly proportional to the number of metabolically active cells, this provides a highly accurate, self-validating measure of cellular viability.
-
Workflow Visualization
Standardized cell-free workflow for quantifying PARP-1 enzymatic inhibition.
References[1] Title: Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Source: Pharmaceuticals (Basel), National Center for Biotechnology Information (NCBI). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3315627/[2] Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Source: Journal of Medicinal Chemistry, National Center for Biotechnology Information (NCBI). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4074235/
Sources
- 1. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
